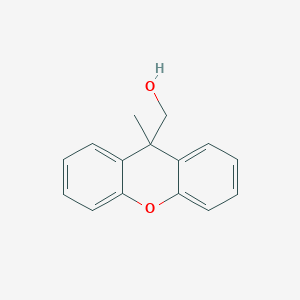
(9-Methyl-xanthen-9-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-xanthen-9-yl)methanol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The compound this compound is characterized by the presence of a methyl group at the 9th position of the xanthene ring and a methanol group attached to the same carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-xanthen-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with xanthone or its derivatives.
Methylation: The xanthone is methylated at the 9th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 9-methylxanthone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (9-Methyl-xanthen-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Methyl-xanthen-9-yl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to (9-Methyl-xanthen-9-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: (9-Methyl-xanthen-9-yl)methanone.
Reduction: (9-Methyl-xanthen-9-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(9-Methyl-xanthen-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthene derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and fluorescent markers.
Mecanismo De Acción
The mechanism of action of (9-Methyl-xanthen-9-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
(9-Methyl-xanthen-9-yl)methanol can be compared with other similar compounds in the xanthene family:
Xanthone: The parent compound with a ketone group at the 9th position.
9-Methylxanthone: Similar to this compound but lacks the hydroxyl group.
Xanthene: The basic tricyclic structure without any substituents.
Uniqueness:
Hydroxyl Group: The presence of a hydroxyl group at the 9th position makes this compound unique, contributing to its distinct chemical reactivity and biological activity.
Methyl Group: The methyl group enhances its lipophilicity and potential interactions with biological membranes.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(9-methylxanthen-9-yl)methanol |
InChI |
InChI=1S/C15H14O2/c1-15(10-16)11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 |
Clave InChI |
BTKYHZAFGMIFQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



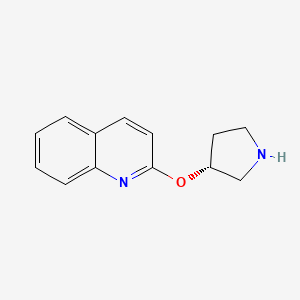
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)



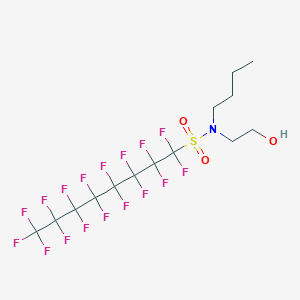
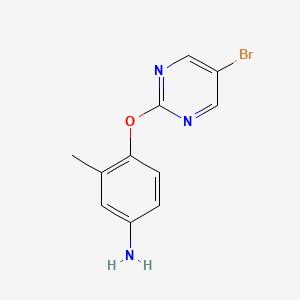
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


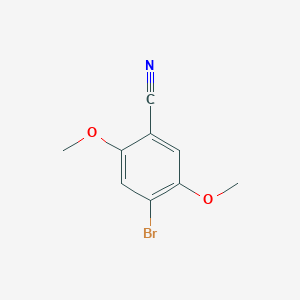
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)

